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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425, a
fluorescent dye, in immunofluorescence (IF) microscopy. ATTO 425 is a versatile fluorophore
with properties well-suited for high-quality imaging in cellular and tissue-based research.

Introduction to ATTO 425

ATTO 425 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield,
significant Stokes shift, and excellent photostability.[1][2] Its moderate hydrophilicity makes it
suitable for labeling biological molecules in aqueous environments.[3][4] These characteristics
make ATTO 425 an excellent choice for various fluorescence microscopy applications,
including immunofluorescence, single-molecule detection, and high-resolution microscopy.[1]

Key Features of ATTO 425

» High Quantum Yield: Efficiently converts absorbed light into emitted fluorescence, resulting in
bright signals.[2][5]

o Large Stokes Shift: The significant difference between the excitation and emission maxima
minimizes self-quenching and improves the signal-to-noise ratio.[2][4]

o Photostability: Exhibits resistance to photobleaching, allowing for longer exposure times and
more robust imaging.[1][4]
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o Versatile Conjugation: Can be readily conjugated to antibodies and other proteins through its
NHS ester or maleimide derivatives.[1][5][6]

Quantitative Data

The spectral and physical properties of ATTO 425 are summarized in the table below for easy
reference and comparison.

Property Value Reference
Excitation Maximum (Aex) 436 nm [2]
Emission Maximum (Aem) 484 nm [2]

Molar Extinction Coefficient (¢) 45,000 cm—tM~1 [21[7]
Quantum Yield (®) 0.90 [2]
Fluorescence Lifetime (1) 3.6ns [2]
Molecular Weight (MW) ~427 g/mol (free acid) [2]

Experimental Protocols
Protocol 1: Antibody Conjugation with ATTO 425 NHS

Ester

This protocol describes the conjugation of ATTO 425 N-hydroxysuccinimidyl (NHS) ester to
primary or secondary antibodies. NHS esters react with primary amines on the antibody to form
stable amide bonds.[1]

Materials:

e Antibody to be labeled (in amine-free buffer, e.g., PBS)

e ATTO 425 NHS ester

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

¢ Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5
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e Purification column (e.g., Sephadex G-25)
¢ Phosphate-Buffered Saline (PBS)
Procedure:
o Prepare Antibody Solution:
o Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.[8]

o Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer. The optimal pH
for the labeling reaction is around 8.3.[8]

e Prepare ATTO 425 NHS Ester Stock Solution:

o Immediately before use, dissolve the ATTO 425 NHS ester in anhydrous DMF or DMSO to
a concentration of 10 mg/mL.[5][8]

e Labeling Reaction:

o Add the ATTO 425 NHS ester stock solution to the antibody solution while gently
vortexing. A molar excess of 6-8 moles of dye per mole of antibody is recommended for
effective labeling.[1]

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]
 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.

o Collect the fractions containing the brightly colored, labeled antibody.
o Determination of Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for
ATTO 425).
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o Calculate the DOL using the following formula: DOL = (Aa39 x £_protein) / ((Az2so - (Aazo X
CF2s0)) x €_dye)

Aa3zo and Azso are the absorbances at 439 nm and 280 nm, respectively.

€_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000
M~icm~1 for IgG).

€_dye is the molar extinction coefficient of ATTO 425 at 439 nm (45,000 M~1cm~1).

CF2s0 is the correction factor for the absorbance of the dye at 280 nm (0.23 for ATTO
425).[7]

o Storage:

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
stabilizer like BSA and store at -20°C in single-use aliquots.[8]
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Workflow for Antibody Conjugation with ATTO 425 NHS Ester

Preparation
Prepare Antibody Solution Prepare ATTO 425
(pH 8.3-8.5) NHS Ester Stock Solution
Reaction

Incubate Antibody and Dye
(1 hour, RT, dark)

Purification & QC

Purify Conjugate
(Gel Filtration)

l

Determine Degree of Labeling
(Spectroscopy)

Store Labeled Antibody
(4°C or -20°C)
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Immunofluorescence Staining Workflow for Cultured Cells

Cultured Cells on Coverslip
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ATTO 425 Secondary Ab Incubation

i
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Mount Coverslip

Fluorescence Microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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